Chloromethyl cyclopropanecarboxylate
Overview
Description
Chloromethyl cyclopropanecarboxylate is an organic compound with the molecular formula C₅H₇ClO₂ It is a derivative of cyclopropane, featuring a chloromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to ensure high yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Chloromethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Amides, thioethers.
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Chloromethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of chloromethyl cyclopropanecarboxylate involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable candidate for substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Cyclopropanecarboxylate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Chloromethyl acetate: Similar reactivity but lacks the cyclopropane ring, affecting its steric and electronic properties.
Cyclopropylmethyl chloride: Similar structure but lacks the ester group, influencing its reactivity and applications.
Uniqueness: Chloromethyl cyclopropanecarboxylate is unique due to the presence of both the chloromethyl and ester groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its cyclopropane ring adds strain, enhancing its reactivity compared to linear analogs .
Properties
IUPAC Name |
chloromethyl cyclopropanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIYAEZKKVCJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597790 | |
Record name | Chloromethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100108-45-0 | |
Record name | Chloromethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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